molecular formula C8H9LiN2O2 B13516446 lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13516446
M. Wt: 172.1 g/mol
InChI Key: AHMZKFROBIEDTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic lithium salt featuring a fused imidazo[1,5-a]pyridine core with a carboxylate group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as GSK-3β inhibitors . Its structure combines a bicyclic aromatic system with a carboxylate anion stabilized by a lithium counterion, enabling solubility in polar aprotic solvents and reactivity in nucleophilic substitution or amide coupling reactions . Commercial availability through suppliers like Enamine Ltd. underscores its utility as a building block in drug discovery .

Properties

Molecular Formula

C8H9LiN2O2

Molecular Weight

172.1 g/mol

IUPAC Name

lithium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O2.Li/c11-8(12)7-9-5-6-3-1-2-4-10(6)7;/h5H,1-4H2,(H,11,12);/q;+1/p-1

InChI Key

AHMZKFROBIEDTR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CCN2C(=CN=C2C(=O)[O-])C1

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported synthetic route includes:

  • Step 1: Cyclization of 2-aminopyridine with 2-cyanoacetamide or ethyl 2-chloroacetoacetate
    The initial step involves reacting 2-aminopyridine or substituted derivatives with 2-cyanoacetamide or ethyl 2-chloroacetoacetate under reflux conditions in a suitable solvent such as 1,2-dimethoxyethane or ethanol. This reaction forms the imidazo[1,5-a]pyridine core via intramolecular cyclization.

  • Step 2: Formation of the carboxylate intermediate
    The cyclized product is often isolated as an ester (e.g., ethyl ester) which is then hydrolyzed using lithium hydroxide in a mixed solvent system such as tetrahydrofuran (THF)/water (1:1) at room temperature for 14 hours to yield the lithium carboxylate salt. The hydrolysis is followed by acidification to precipitate the carboxylic acid, which is then converted to the lithium salt by neutralization with lithium hydroxide.

  • Step 3: Lithiation and salt formation
    In some methods, lithiation is performed using n-butyllithium (n-BuLi) to introduce the lithium ion at the carboxylate position, forming the this compound compound.

Detailed Example Procedure

Step Reagents & Conditions Description Yield & Physical Data
1 2-Aminopyridine + 2-cyanoacetamide, reflux in ethanol or 1,2-dimethoxyethane, 16 h Cyclization to form imidazo[1,5-a]pyridine intermediate Crude product isolated by concentration under reduced pressure
2 Lithium hydroxide (LiOH) in THF/water (1:1), room temperature, 14 h Hydrolysis of ester to lithium carboxylate salt 90-92% yield; white to off-white solid
3 Neutralization with LiOH or lithiation with n-BuLi Formation of lithium salt of carboxylate Final product: white crystalline powder; melting point ~329°C

Purification

The crude products from cyclization or hydrolysis steps are typically purified by:

  • Column chromatography using ethyl acetate/hexane mixtures as eluents (e.g., 15-30% ethyl acetate in hexane).
  • Recrystallization from suitable solvents such as methanol or ethanol to obtain pure this compound.

Characterization Techniques

The synthesized compound is characterized by:

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclization starting materials 2-Aminopyridine + 2-cyanoacetamide or ethyl 2-chloroacetoacetate Readily available reagents; straightforward cyclization Requires reflux for extended time (16 h)
Hydrolysis step Lithium hydroxide in THF/water, room temp, 14 h Mild conditions; high yield of lithium carboxylate salt Long reaction time
Lithiation Use of n-BuLi for lithiation Direct formation of lithium salt; high purity Requires handling of air-sensitive reagents
Purification Column chromatography and recrystallization High purity product Time-consuming and solvent-intensive

In-Depth Research Findings on Preparation

  • Abdel-Megeid et al. (2007) first reported the synthesis involving 2-aminopyridine and 2-cyanoacetamide, followed by lithiation with n-BuLi to yield the lithium salt with high purity and yield.
  • Hydrolysis of ester intermediates with lithium hydroxide in THF/water mixtures has been validated to efficiently produce the lithium carboxylate salt with yields exceeding 90%, as demonstrated in analogous imidazo[1,2-a]pyridine derivatives synthesis.
  • The compound’s stability and resistance to oxidation under these conditions allow for straightforward isolation without significant degradation.
  • Spectroscopic data consistently confirm the formation of the lithium salt coordinated at the carboxylate moiety, with characteristic NMR shifts and IR absorbance peaks.

Summary Table of Key Preparation Parameters

Parameter Value/Condition Notes
Starting materials 2-Aminopyridine, 2-cyanoacetamide or ethyl 2-chloroacetoacetate Commercially available
Solvent for cyclization Ethanol or 1,2-dimethoxyethane Reflux conditions
Cyclization time 16 hours Ensures complete reaction
Hydrolysis reagent Lithium hydroxide (LiOH) 1.5 equivalents typically used
Hydrolysis solvent THF/water (1:1) Room temperature
Hydrolysis time 14 hours Mild and efficient
Purification Column chromatography (15-30% EtOAc/hexane) Removes impurities
Final product appearance White to off-white crystalline powder Melting point ~329°C

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazo[1,5-a]pyridine ring.

    Substitution: The carboxylate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, while reduction can produce imidazo[1,5-a]pyridine-3-carboxylate esters.

Scientific Research Applications

Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic organic compound that has garnered interest for its potential applications in scientific research. It belongs to the imidazopyridine derivative family and has been studied for its unique chemical and biological properties.

Scientific Research Applications

This compound is potentially applicable in scientific research as a tool for studying PTP1B enzyme activity and insulin signaling pathways. Preclinical studies also suggest it could be an anti-inflammatory and anti-cancer agent.

Biological Applications

  • PTP1B Enzyme Inhibition The compound can be used to study protein tyrosine phosphatase 1B (PTP1B) enzyme activity, which is involved in insulin signaling pathways.
  • Anti-inflammatory Agent Research indicates that this compound may serve as an anti-inflammatory agent.
  • Anti-cancer Agent Preclinical studies suggest the compound may have anti-cancer properties.

Potential Therapeutic Applications

  • Diabetes Treatment It may be a potential therapeutic agent for treating diabetes.
  • Cancer Treatment It may also be a potential therapeutic agent for treating cancer.
  • Treatment of Inflammatory Diseases Research indicates it could potentially be a therapeutic agent for inflammatory diseases.

Other Potential Applications

  • Chemical Biology It may have applications in chemical biology.
  • Materials Science It may also be applicable to materials science.

Mechanism of Action

The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The imidazo[1,5-a]pyridine ring system can interact with cellular receptors and proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,5-a]pyridine Carboxylate Derivatives

Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is distinct from other derivatives in its class due to its saturated 5H-8H ring system and lithium counterion. Key comparisons include:

Table 1: Structural and Functional Comparisons of Imidazo[1,5-a]pyridine Derivatives
Compound Name Substituents/Counterion Key Applications Reactivity Profile
This compound Saturated rings, Li⁺ Precursor for amide coupling (e.g., GSK-3β inhibitors) High reactivity in nucleophilic acyl substitutions due to Li⁺
6-(4-(Hydroxymethyl)pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate derivatives Unsaturated core, variable counterions Kinase inhibitor intermediates Lower solubility in organic solvents vs. Li⁺ salts
Imidazo[1,2-a]pyridine-3-carboxylates Different ring fusion Antibacterial agents Altered electronic effects due to fusion position

Its lithium counterion facilitates solubility in acetone and DMSO, critical for reactions under mild conditions .

Table 2: Comparison of Metal Carboxylates in Amide Coupling
Metal Carboxylate Solubility in Acetone Reaction Efficiency (Yield) Typical Applications
Lithium(1+) imidazo[1,5-a]pyridine-3-carboxylate High >80% (estimated) Drug discovery intermediates
Sodium imidazo[1,5-a]pyridine-3-carboxylate Moderate ~70% Less common due to slower kinetics
Potassium imidazo[1,5-a]pyridine-3-carboxylate Low <60% Limited to high-temperature reactions

The lithium salt’s superior performance in amide coupling (e.g., with 1-(oxan-4-yl)methanamine) is attributed to its rapid displacement kinetics and compatibility with room-temperature reactions .

Pyridazinone and Pyridine-Based Analogues

While imidazo[1,5-a]pyridines are bicyclic, pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) are monocyclic systems with distinct electronic profiles.

Table 3: Heterocyclic Carboxylates in Medicinal Chemistry
Compound Class Aromaticity Bioactivity Synthetic Accessibility
Imidazo[1,5-a]pyridines Bicyclic, partially saturated Kinase inhibition, CNS targets Moderate (requires multi-step synthesis)
Pyridazin-3(2H)-ones Monocyclic, fully aromatic Anticancer, anti-inflammatory High (single-step alkylation)
Pyrazolo[1,5-a]pyridines Bicyclic, fully aromatic Antiviral agents Low (complex regioselectivity)

The imidazo[1,5-a]pyridine core offers a balance of synthetic feasibility and tunable bioactivity, making it a preferred scaffold over pyridazinones for targeted kinase inhibitors .

Biological Activity

Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a GSK-3β inhibitor and its implications in treating various diseases.

Overview of GSK-3β Inhibition

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. The inhibition of GSK-3β has therapeutic potential in various conditions such as cancer, diabetes, and neurodegenerative diseases.

Table 1: Summary of GSK-3β Inhibitors Derived from Imidazo[1,5-a]pyridine

CompoundStructureGSK-3β Inhibition (IC50)CNS PermeabilityReference
Lithium(1+) Imidazo[1,5-a]pyridine-3-carboxylateStructure<50 nMModerate
IMID 1Structure10 nMPoor
IMID 2Structure20 nMImproved

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step reactions that yield compounds with varying degrees of biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the imidazo[1,5-a]pyridine scaffold can significantly affect the potency of these compounds against GSK-3β.

Case Study: Antituberculosis Activity

Recent studies have also evaluated the antituberculosis activity of imidazo[1,5-a]pyridine derivatives. A series of compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis. Notably:

  • Compounds with a minimum inhibitory concentration (MIC) of ≤0.006 μM were identified as highly effective.
  • In vivo pharmacokinetic studies indicated favorable absorption and distribution profiles for several derivatives.

Table 2: Antituberculosis Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundMIC (μg/mL)Mode of ActionReference
Lithium(1+) Imidazo[1,5-a]pyridine-3-carboxylate0.006GSK-3β inhibition leading to apoptosis in bacteria
IMID 20.0125Disruption of bacterial cell wall synthesis

In Silico Studies and ADMET Predictions

In silico modeling has been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. These studies suggest that the compound adheres to Lipinski's rule of five, indicating good bioavailability.

Key Findings from ADMET Predictions:

  • Bioavailability : High gastrointestinal absorption predicted.
  • Toxicity : No significant carcinogenic or cytotoxic effects anticipated.

This computational approach supports the experimental findings and suggests further exploration into the therapeutic potential of this compound.

Q & A

Q. What are the recommended synthetic routes and purification methods for lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate?

Methodological Answer: The synthesis typically involves cyclization of precursor heterocycles followed by carboxylation and lithium salt formation. For example, analogous imidazo[1,5-a]quinoline derivatives are synthesized via condensation of substituted pyridines with carbonyl intermediates under reflux conditions . Purification often employs flash chromatography using gradients of ethyl acetate and n-hexane (e.g., 8:2 ratio) to isolate the target compound with >95% purity . Lithium salt formation may require ion-exchange chromatography or precipitation in anhydrous solvents to avoid hydrolysis.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) to confirm ring proton environments and lithium coordination effects (e.g., shifts at δ 1.47–4.45 ppm for alkyl and ester groups in related compounds) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., observed [M+H]+^+ peaks matching calculated values within 0.1 Da) .
  • Elemental Analysis : To validate stoichiometry, especially for lithium content.
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemistry and salt formation .

Q. What are the storage and handling precautions for this compound in laboratory settings?

Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent moisture absorption and decomposition . Handling requires gloveboxes or Schlenk lines for air-sensitive steps. Safety protocols include:

  • Avoiding open flames (risk code H220/H228) .
  • Using spark-resistant tools during weighing (precaution P242) .
  • Disposing of waste via approved chemical degradation (e.g., neutralization for carboxylates) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For imidazo-heterocycles, focus on π-π stacking with aromatic residues and lithium’s role in stabilizing charge-transfer complexes .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the carboxylate group’s electron density may influence binding affinity .
  • MD Simulations : Assess stability in aqueous or lipid bilayer environments to guide drug delivery studies .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Purity Variability : Validate compound purity (>95% via HPLC) and exclude impurities (e.g., trifluoroacetate counterions from synthesis) that may skew bioassays .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies. For instance, enzymatic inhibition assays may show variability if buffer ionic strength differs .
  • Cell Line Specificity : Cross-test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile disparate datasets, weighting studies by methodological rigor .

Q. What strategies optimize the compound’s stability in formulation studies?

Methodological Answer:

  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life by reducing hydrolysis .
  • Encapsulation : Nanoformulation (e.g., liposomes or PLGA nanoparticles) protects the carboxylate group from enzymatic degradation .
  • pH Buffering : Maintain formulations at pH 6.5–7.4 to prevent lithium dissociation or carboxylate protonation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.